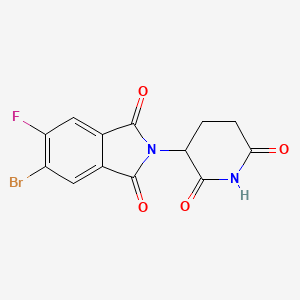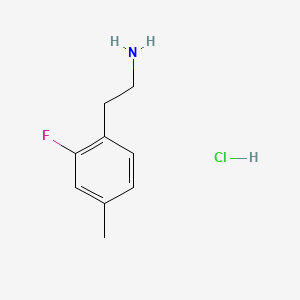
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, also known as 5-bromo-2-dioxopiperidin-3-yl-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, is a compound that has been studied for its potential medical applications. It is an organic compound with a molecular formula of C11H10BrFN2O2. This compound has been found to have a variety of biochemical and physiological effects, and is being studied for its potential to be used in laboratory experiments and medical treatments.
科学的研究の応用
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and is being studied for its potential to be used in laboratory experiments and medical treatments. In particular, this compound has been studied for its potential to be used as a pharmacological tool to study the effects of G-protein coupled receptors. It has also been studied for its potential to be used as an anti-cancer agent, as well as for its potential to be used as a tool to study the effects of calcium channels.
作用機序
The mechanism of action of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is not yet fully understood. However, it is believed to interact with G-protein coupled receptors, which are proteins that are involved in the regulation of many cellular processes. In particular, this compound has been found to interact with the G-protein coupled receptor GPR55, which has been found to be involved in the regulation of pain, inflammation, and cancer.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of G-protein coupled receptors, which are proteins that are involved in the regulation of many cellular processes. Additionally, it has been found to have anti-inflammatory and anti-cancer effects, as well as to have the potential to be used as a tool to study the effects of calcium channels.
実験室実験の利点と制限
The use of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione in laboratory experiments has both advantages and limitations. The advantages of this compound include its ability to interact with G-protein coupled receptors, its anti-inflammatory and anti-cancer effects, and its potential to be used as a tool to study the effects of calcium channels. The limitations of this compound include its lack of specificity for G-protein coupled receptors, as well as its potential to interact with other proteins and cause unwanted side effects.
将来の方向性
There are a variety of potential future directions for the study of 5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione. These include further research into its mechanism of action, its potential to be used in medical treatments, its potential to be used as a tool to study the effects of calcium channels, its potential to be used as an anti-cancer agent, and its potential to be used in laboratory experiments. Additionally, further research into its potential to interact with other proteins, its potential to cause unwanted side effects, and its potential to be used in drug delivery systems could also be beneficial.
合成法
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione can be synthesized using a three-step process. The first step involves the reaction of 2,6-dioxopiperidin-3-yl bromide with 2,3-dihydro-1H-isoindole-1,3-dione in the presence of acetic acid. The second step involves the reaction of the resulting product with potassium fluoride in the presence of acetic acid. The final step involves the reaction of the product with bromine in the presence of acetic acid.
特性
IUPAC Name |
5-bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDMXKLYNAEIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)

amine hydrochloride](/img/structure/B6604442.png)




![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)


amine hydrochloride](/img/structure/B6604494.png)
![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)

![1-[(2,6-Dichlorophenyl)methyl]imidazole;hydrochloride](/img/structure/B6604528.png)
